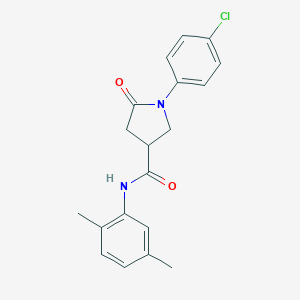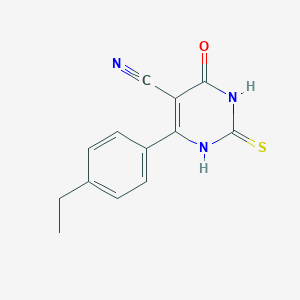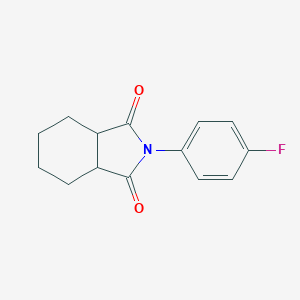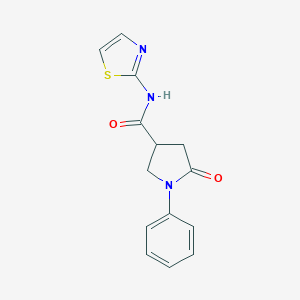
3-Ethoxy-6,7-dimethoxy-phthalide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Ethoxy-6,7-dimethoxy-phthalide” is a chemical compound . It’s a type of phthalide, a relatively small group of natural compounds found in several plant families and some genera of fungi and liverworts . Phthalides are known mainly as bioactive constituents of different plant species used traditionally for medicinal purposes in Asia, Europe, and North America .
Synthesis Analysis
The synthesis of phthalides has been a topic of interest in the scientific community. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products have been reported . Another study discusses phthalide synthesis through dehydrogenated lactonization of the C(sp3)–H bond by photoredox catalysis .
Molecular Structure Analysis
The molecular structure of phthalides has been analyzed in several studies. For instance, a study on the crystal structure, Hirshfeld analysis, and DFT study of a similar compound, 6,7-dimethoxy-3-[(5-chloro-1,3,3-trimethylindolin-2-ylidene)methyl] isobenzofuran-1(3H)-one, provides insights into the molecular structure of phthalides .
Chemical Reactions Analysis
Phthalides undergo various chemical transformations, including oxidation, reduction, addition, elimination, and cycloaddition reactions . Treatments with Lewis acids of (Z)-ligustilide have afforded linear dimers . Some intramolecular condensations and differentiated cyclizations of the dimeric phthalides have been carried out, providing evidence for the particular chemical reactivity of these compounds .
Direcciones Futuras
The future directions for research on “3-Ethoxy-6,7-dimethoxy-phthalide” and similar compounds are promising. The THIQ heterocyclic scaffold, which is present in these compounds, has garnered a lot of attention in the scientific community due to its diverse biological activities against various infective pathogens and neurodegenerative disorders . This has resulted in the development of novel THIQ analogs with potent biological activity .
Propiedades
IUPAC Name |
3-ethoxy-6,7-dimethoxy-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-4-16-12-7-5-6-8(14-2)10(15-3)9(7)11(13)17-12/h5-6,12H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDJHDGSNJNFFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C2=C(C(=C(C=C2)OC)OC)C(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butoxy-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B392133.png)




![5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B392139.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B392141.png)
![Ethyl [(5-{3-nitrobenzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)sulfanyl]acetate](/img/structure/B392142.png)

![2-(4-Chloro-phenyl)-4-[4-(4-methyl-benzyloxy)-benzylidene]-4H-oxazol-5-one](/img/structure/B392148.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B392149.png)
![4-[2-(hexyloxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B392150.png)
![4-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B392155.png)
